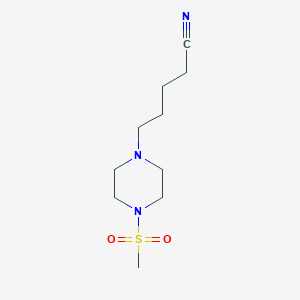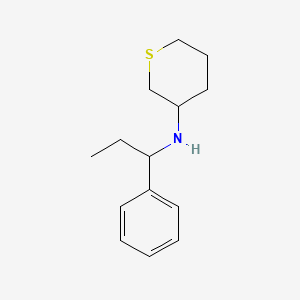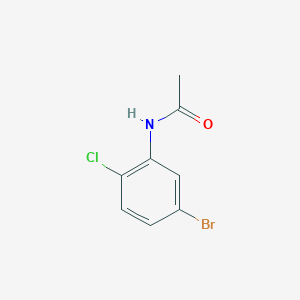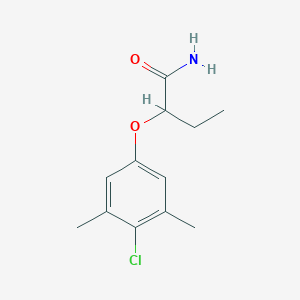
2-Chloro-5-pyrimidin-5-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-pyrimidin-5-ylaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyrimidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5-pyrimidin-5-ylaniline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, which are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-Chloro-5-pyrimidin-5-ylaniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Furthermore, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-5-pyrimidin-5-ylaniline in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations include the need for specialized equipment and expertise for its synthesis and handling. Furthermore, its potential toxicity and side effects need to be carefully evaluated before its use in lab experiments.
Future Directions
There are several future directions for the study of 2-Chloro-5-pyrimidin-5-ylaniline. One potential direction is the development of novel anticancer agents based on its structure. Another direction is the development of fluorescent dyes for bioimaging and diagnostics. Furthermore, the potential use of 2-Chloro-5-pyrimidin-5-ylaniline in the treatment of inflammatory diseases and other disorders needs to be further explored. Overall, the study of 2-Chloro-5-pyrimidin-5-ylaniline has significant potential in various fields, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of 2-Chloro-5-pyrimidin-5-ylaniline is a multistep process that involves the reaction of 2-Chloro-5-nitropyrimidine with aniline in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of the product is generally high, and the purity can be enhanced by further purification techniques.
Scientific Research Applications
2-Chloro-5-pyrimidin-5-ylaniline has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of fluorescent dyes, which have applications in bioimaging and diagnostics. Furthermore, it has been studied for its potential use in the development of anticancer agents.
properties
IUPAC Name |
2-chloro-5-pyrimidin-5-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-2-1-7(3-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXZYHUDMPMNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)
![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)


![2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B7568404.png)

![4-[[2-(Trifluoromethyl)phenyl]methylcarbamoylamino]butanoic acid](/img/structure/B7568408.png)


![N-[2-(methylamino)ethyl]quinoline-6-carboxamide](/img/structure/B7568449.png)



